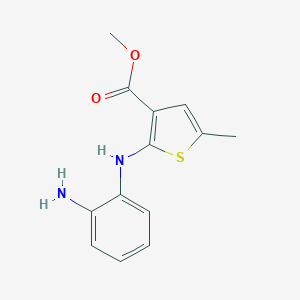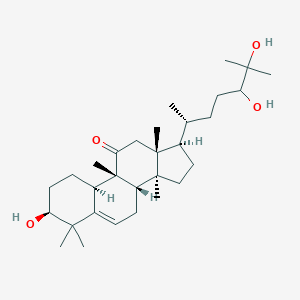
Coniferylferulat
Übersicht
Beschreibung
Coniferylferulat ist eine phenolische Verbindung, die in Doldenblütlern wie Angelica sinensis reichlich vorhanden ist. Es ist für seine vielfältigen pharmakologischen Aktivitäten bekannt, darunter entzündungshemmende, antioxidative und krebshemmende Eigenschaften . Diese Verbindung ist chemisch instabil, was zu ihrer Einzigartigkeit und den Herausforderungen bei der Handhabung und Anwendung beiträgt.
Wissenschaftliche Forschungsanwendungen
Coniferylferulat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer für die Synthese anderer phenolischer Verbindungen verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es wurde gezeigt, dass es das Darmmikrobiom moduliert, was wiederum über die Mikrobiota-Darm-Hirn-Achse das Gehirn beeinflusst . Diese Modulation führt zur Reduzierung von Entzündungsmarkern wie Interleukin-6, Interleukin-1β und Tumornekrosefaktor-α, wodurch seine entzündungshemmenden und antidepressiven Wirkungen erzielt werden .
Ähnliche Verbindungen:
Ferulasäure: Bekannt für ihre antioxidativen Eigenschaften, ist Ferulasäure strukturell ähnlich wie this compound, aber ohne den Ferulat-Anteil.
Coniferylalkohol: Diese Verbindung ist ein Reduktionsprodukt von this compound und weist ähnliche pharmakologische Aktivitäten auf.
Einzigartigkeit: this compound zeichnet sich durch seine kombinierten Ferulat- und Coniferyl-Anteile aus, die zu seinem einzigartigen pharmakologischen Profil und seiner chemischen Instabilität beitragen. Diese Kombination ermöglicht es ihm, mit einer breiteren Palette an molekularen Zielstrukturen und Signalwegen zu interagieren, wodurch sein therapeutisches Potenzial gesteigert wird .
Wirkmechanismus
The mechanism of action of coniferyl ferulate involves its interaction with various molecular targets and pathways. It has been shown to modulate the gut microbiome, which in turn affects the brain via the microbiota-gut-brain axis . This modulation leads to the reduction of inflammatory markers such as interleukin-6, interleukin-1β, and tumor necrosis factor-α, thereby exerting its anti-inflammatory and antidepressant effects .
Similar Compounds:
Ferulic Acid: Known for its antioxidant properties, ferulic acid is structurally similar to coniferyl ferulate but lacks the ferulate moiety.
Coniferyl Alcohol: This compound is a reduction product of coniferyl ferulate and shares similar pharmacological activities.
p-Coumaric Acid: Another phenolic compound with antioxidant properties, it is structurally related but differs in its side chain composition.
Uniqueness: Coniferyl ferulate stands out due to its combined ferulate and coniferyl moieties, which contribute to its unique pharmacological profile and chemical instability. This combination allows it to interact with a broader range of molecular targets and pathways, enhancing its therapeutic potential .
Safety and Hazards
Zukünftige Richtungen
Coniferyl ferulate has been found to alleviate depression-like behaviors by improving the reconstruction of the gut microbiome and downregulating the expression levels of IL-6, IL-1β, and TNF-α to decrease colonic inflammation . It also shows a potential multidrug resistance reversal effect for antitumor adjuvant therapy .
Biochemische Analyse
Biochemical Properties
Coniferyl ferulate interacts with various enzymes and proteins. It has been found to inhibit XO in an uncompetitive manner . This interaction suggests that coniferyl ferulate may play a role in regulating purine metabolism and could potentially be used to treat conditions associated with excessive XO activity, such as gout .
Cellular Effects
Its ability to inhibit XO suggests that it may influence cell function by altering purine metabolism . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Coniferyl ferulate exerts its effects at the molecular level primarily through its interaction with XO . By inhibiting this enzyme, coniferyl ferulate can alter the metabolic conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby influencing purine metabolism .
Metabolic Pathways
Coniferyl ferulate is involved in the purine metabolic pathway due to its interaction with XO . It may affect metabolic flux or metabolite levels by altering the activity of this enzyme .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Coniferylferulat kann aus Angelica sinensis mit verschiedenen Methoden extrahiert werden. Zu den effizientesten Methoden gehören die Sonikations-Extraktion, die Druckflüssigkeits-Extraktion und die überkritische Fluid-Extraktion . Diese Methoden beinhalten die Verwendung von Lösungsmitteln wie Acetonitril oder Methanol-Ameisensäure in bestimmten Verhältnissen und Volumina, wobei die Extraktionszeiten optimiert werden .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beruht hauptsächlich auf der Extraktion aus natürlichen Quellen. Die Optimierung der Extraktionsmethoden ist entscheidend, um die Ausbeute und Reinheit zu maximieren. Druckflüssigkeits-Extraktion und überkritische Fluid-Extraktion sind aufgrund ihrer höheren Effizienz und Selektivität bevorzugt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Coniferylferulat durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die Verbindung für verschiedene Anwendungen zu modifizieren.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zur Bildung von Coniferylaldehyd führen, während Reduktion Coniferylalkohol ergeben kann .
Eigenschaften
IUPAC Name |
[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-24-18-12-14(5-8-16(18)21)4-3-11-26-20(23)10-7-15-6-9-17(22)19(13-15)25-2/h3-10,12-13,21-22H,11H2,1-2H3/b4-3+,10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLIMMMHQDNVRS-YZQQHVNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CCOC(=O)C=CC2=CC(=C(C=C2)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/COC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63644-62-2 | |
| Record name | Coniferyl ferulate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063644622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CONIFERYL FERULATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SK9G87Y9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



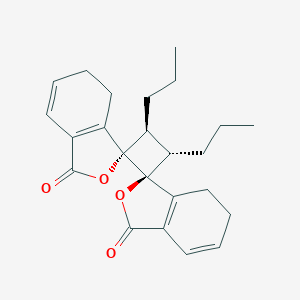


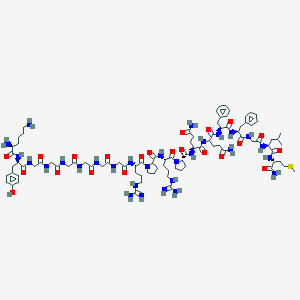

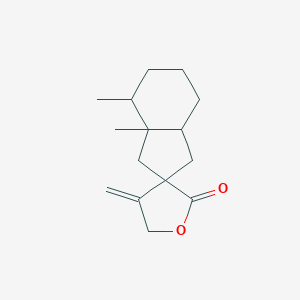


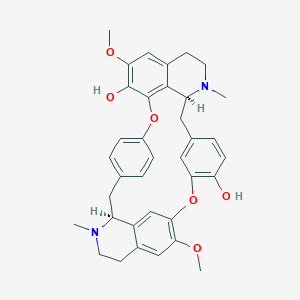
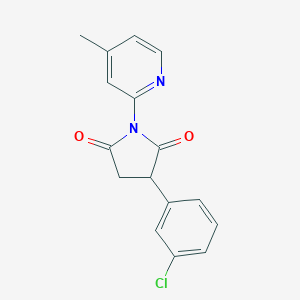
![(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B150001.png)
